molecular formula C8H7Br3O2 B3255588 1,3,5-Tribromo-2,4-dimethoxybenzene CAS No. 25676-73-7

1,3,5-Tribromo-2,4-dimethoxybenzene

Cat. No.: B3255588
CAS No.: 25676-73-7
M. Wt: 374.85 g/mol
InChI Key: AZFRKBCSVYYWDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,5-Tribromo-2,4-dimethoxybenzene is an organic compound with the molecular formula C8H7Br3O2. It is a derivative of benzene, where three bromine atoms and two methoxy groups are substituted at specific positions on the benzene ring. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-Tribromo-2,4-dimethoxybenzene can be synthesized through several methods. One common method involves the bromination of 2,4-dimethoxyaniline followed by diazotization and Sandmeyer reaction to introduce the bromine atoms at the desired positions . Another method involves the direct bromination of 2,4-dimethoxytoluene using bromine in the presence of a catalyst .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale bromination reactions. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions

1,3,5-Tribromo-2,4-dimethoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The methoxy groups can undergo oxidation to form corresponding aldehydes or carboxylic acids. .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce aldehydes or carboxylic acids .

Scientific Research Applications

1,3,5-Tribromo-2,4-dimethoxybenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the study of substitution patterns and reactivity.

    Biology: The compound is used in the development of bioactive molecules and pharmaceuticals. Its bromine atoms can be replaced with other functional groups to create compounds with potential biological activity.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of drugs and therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials .

Mechanism of Action

The mechanism of action of 1,3,5-tribromo-2,4-dimethoxybenzene involves its interaction with various molecular targets. The bromine atoms and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can undergo electrophilic aromatic substitution reactions, where the bromine atoms are replaced by other electrophiles. The methoxy groups can also participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity .

Comparison with Similar Compounds

1,3,5-Tribromo-2,4-dimethoxybenzene can be compared with other tribromobenzene derivatives, such as:

  • 1,2,3-Tribromobenzene
  • 1,2,4-Tribromobenzene
  • 1,3,5-Tribromobenzene

These compounds differ in the positions of the bromine atoms on the benzene ring. The unique substitution pattern of this compound, with the addition of methoxy groups, gives it distinct chemical properties and reactivity. The presence of methoxy groups increases its solubility in organic solvents and enhances its reactivity in certain chemical reactions .

Properties

IUPAC Name

1,3,5-tribromo-2,4-dimethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Br3O2/c1-12-7-4(9)3-5(10)8(13-2)6(7)11/h3H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZFRKBCSVYYWDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1Br)Br)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.85 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3,5-Tribromo-2,4-dimethoxybenzene
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1,3,5-Tribromo-2,4-dimethoxybenzene
Reactant of Route 3
Reactant of Route 3
1,3,5-Tribromo-2,4-dimethoxybenzene
Reactant of Route 4
Reactant of Route 4
1,3,5-Tribromo-2,4-dimethoxybenzene
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1,3,5-Tribromo-2,4-dimethoxybenzene
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1,3,5-Tribromo-2,4-dimethoxybenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.